BenchChemオンラインストアへようこそ!

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Lipophilicity Membrane permeability Drug-likeness

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 937599-86-5) is a heterocyclic small molecule belonging to the 2-thioxo-dihydropyrimidine (thio-DHPM) class, a subset of Biginelli-type dihydropyrimidinones wherein the C2 carbonyl is replaced by a thiocarbonyl. The compound bears a 6-amino group, a 1-(sec-butyl) substituent, and a 2-thioxo moiety on the pyrimidin-4(1H)-one core, yielding a molecular formula of C₈H₁₃N₃OS with a monoisotopic mass of 199.07793322 Da.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 937599-86-5
Cat. No. B2834325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS937599-86-5
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESCCC(C)N1C(=CC(=O)NC1=S)N
InChIInChI=1S/C8H13N3OS/c1-3-5(2)11-6(9)4-7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13)
InChIKeyGAXKBENAAHVDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 937599-86-5): Procurement-Grade Identity, Physicochemical Profile, and Structural Classification


6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 937599-86-5) is a heterocyclic small molecule belonging to the 2-thioxo-dihydropyrimidine (thio-DHPM) class, a subset of Biginelli-type dihydropyrimidinones wherein the C2 carbonyl is replaced by a thiocarbonyl [1]. The compound bears a 6-amino group, a 1-(sec-butyl) substituent, and a 2-thioxo moiety on the pyrimidin-4(1H)-one core, yielding a molecular formula of C₈H₁₃N₃OS with a monoisotopic mass of 199.07793322 Da . Key physicochemical descriptors include XLogP3 = 0.7, topological polar surface area (TPSA) = 90.4 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and rotatable bond count = 2 . The sec-butyl group at N1 introduces a stereocenter (undefined atom stereocenter count = 1), structurally distinguishing this compound from achiral N1-alkyl analogs . It is supplied as a research chemical with typical purity of 97–98% (vendor-specified), and its canonical SMILES is CCC(C)N1C(=CC(=O)NC1=S)N .

Why 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Generic In-Class Analogs: The Liability of Uncontrolled N1-Substitution and C2 Oxidation State


Dihydropyrimidinones and their thioxo analogs display extreme sensitivity of biological readout to substitution pattern and oxidation state at C2. Evidence from the DHPM class demonstrates that converting C2=S (thioxo) to C2=O (oxo) substantially diminishes calcium channel inhibitory potency, while N1-alkylation itself can ablate Ca²⁺-ATPase inhibitory activity relative to the parent N1-unsubstituted scaffold [1][2]. Furthermore, switching the N1 substituent from sec-butyl to n-butyl, isopropyl, propyl, or hydrogen predictably alters lipophilicity (XLogP3 spanning −1.0 to +0.7) and hydrogen-bond donor count, parameters known to govern membrane permeability, target engagement, and metabolic stability in the thiouracil chemotype [3]. The consequence is that generic substitution—whether at the C2 oxidation state, the N1 alkyl chain, or the 6-amino group—produces a molecule with a materially different physicochemical and pharmacological fingerprint, breaking any assumption of interchangeability in assay development or structure–activity relationship (SAR) campaigns.

Quantitative Differential Evidence for 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 937599-86-5) Versus Closest Analogs


XLogP3 Lipophilicity Window: sec-Butyl vs. n-Butyl, Propyl, Isopropyl, and Unsubstituted N1 Analogs

The target compound carries an XLogP3 of 0.7 (computed by XLogP3 3.0 methodology), positioning it within the optimal lipophilicity range (0.5–3.0) for passive membrane permeability while avoiding the excessive hydrophilicity of the unsubstituted parent 6-aminothiouracil (XLogP3 = −1.0) or the sub-optimal values of the propyl (XLogP3 = 0.2) and isopropyl (LogP = −0.33) analogs [1]. Compared to the n-butyl isomer (XLogP3 = 0.6), the sec-butyl group provides a marginally elevated logP (+0.1 unit) while introducing a stereocenter, offering a distinct vector for chiral SAR exploration .

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area and Hydrogen-Bond Donor Count: Impact on Passive Membrane Permeability vs. 6-Aminothiouracil

The target compound's TPSA of 90.4 Ų and hydrogen-bond donor (HBD) count of 2 place it firmly below the commonly cited Veber permeability thresholds (TPSA < 140 Ų, HBD ≤ 5) and represent a meaningful improvement over the comparator 6-aminothiouracil, which has a TPSA of 110.83 Ų and HBD count of 3 . The N1-sec-butyl group eliminates one H-bond donor (removing the N1–H) and reduces polar surface area by ~20 Ų, both changes that predictive models associate with enhanced passive membrane flux [1].

Membrane permeability Drug design ADME prediction

Thioxo (C2=S) vs. Oxo (C2=O) Pharmacophore Superiority in Calcium Channel Inhibition: Class-Level Evidence from Biginelli Adducts

In a 2022 review of tetrahydropyrimidine biological activity, thio-Biginelli adducts (bearing C2=S) were explicitly reported as 'significantly better calcium channel inhibitors compared to appropriate oxo- and aza-hybrids,' and this advantage was attributed to the thiocarbonyl group's enhanced capacity for π–π stacking and hydrogen bonding with the calcium channel pore [1]. A separate comprehensive 2025 review of DHPM SAR similarly concluded that 'thioxo analogs often outperform their oxo counterparts,' with the differential attributed to altered electron distribution and sulfur-mediated target interactions [2]. Although head-to-head IC₅₀ data for this exact compound versus its oxo congener are not available in the public domain, the consistent class-level advantage of C2=S over C2=O provides a strong rationale for selecting the thioxo form when calcium channel modulation or related ion-channel pharmacology is the research objective.

Calcium channel blockade Dihydropyrimidinethione Thio-Biginelli adduct

N1-Alkylation Effect on Ca²⁺-ATPase Inhibitory Activity: Parent vs. N1-Alkylated Dihydropyrimidinones

Putatunda et al. (2012) demonstrated that N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones abolishes Ca²⁺-ATPase inhibitory activity: parent compounds (N1-unsubstituted) acted as inhibitors, whereas the N1-alkylated derivatives were 'inefficient' [1]. This finding creates a functional dichotomy between the target compound (N1-sec-butyl, predicted Ca²⁺-ATPase inactive) and its unsubstituted congener 6-aminothiouracil (N1–H, active). For researchers seeking to selectively interrogate calcium channel blockade without confounding Ca²⁺-ATPase modulation, the N1-sec-butyl substitution provides a critical selectivity filter that the unsubstituted analog cannot offer.

Ca²⁺-ATPase inhibition N1-alkylation SAR Calcium homeostasis

Undefined Stereocenter at the sec-Butyl Group: A Structural Determinant for Enantioselective SAR vs. Achiral N1-Alkyl Analogs

The sec-butyl substituent introduces an undefined atom stereocenter (confirmed in the BOC Sciences datasheet: Undefined Atom Stereocenter Count = 1), a feature completely absent in the achiral n-butyl (CAS 16837-10-8), propyl (CAS 16837-09-5), and unsubstituted (CAS 1004-40-6) analogs . The literature on Biginelli-type dihydropyrimidines consistently documents that stereochemistry at the C4 position (analogous to the chiral center environment) profoundly influences calcium channel blocking potency, with (R)-enantiomers typically exhibiting greater activity than (S)-enantiomers [1]. While the target compound is supplied as a racemate, the presence of the sec-butyl stereocenter enables future chiral resolution and enantiomer-specific SAR studies—an experimental dimension inaccessible with achiral N1-alkyl derivatives.

Chirality Stereoselective synthesis Enantiomeric differentiation

2-Thioxo-Dihydropyrimidine Scaffold as a Privileged Synthetic Intermediate vs. 6-(sec-Butyl)-2-thioxo Analog Lacking the 6-Amino Group

The target compound possesses a 6-amino group (primary amine) that is entirely absent in 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 873972-85-1) . This primary amine provides a reactive handle for N-acylation, reductive amination, diazotization, and Schiff base formation, enabling diversification into amides, ureas, and fused heterocycles that the 6-unsubstituted analog cannot access without de novo synthesis of the pyrimidine core. In medicinal chemistry campaigns, the 6-amino group has been exploited to generate libraries of thiouracil-based myeloperoxidase inhibitors (e.g., PF-06282999 and related N1-substituted-6-arylthiouracils), demonstrating the translational value of this functional group for irreversible enzyme inactivation [1].

Synthetic building block 6-Amino functionalization Derivatization

Evidence-Backed Research and Industrial Application Scenarios for 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 937599-86-5)


Calcium Channel Pharmacology: Selective Ion-Channel Screening Without Ca²⁺-ATPase Confounding

The thioxo (C2=S) pharmacophore is consistently associated with superior calcium channel inhibitory activity across the DHPM class , while the N1-sec-butyl group is predicted to ablate off-target Ca²⁺-ATPase modulation based on direct experimental evidence in structurally analogous DHPMs [1]. Researchers designing calcium channel screens or seeking L-type/T-type channel probes should select this compound over (a) the C2=O oxo analog (weaker channel block) and (b) the N1-unsubstituted 6-aminothiouracil (dual Ca²⁺-ATPase + channel activity, producing ambiguous readout).

Intracellular Target Engagement: Cell-Permeable Thiouracil Probe for Cytosolic Enzyme Assays

With XLogP3 = 0.7 and TPSA = 90.4 Ų, this compound occupies an ADME-favorable region that predicts adequate passive membrane permeability for intracellular target access [1]. It is preferentially selected over 6-aminothiouracil (XLogP3 = −1.0; TPSA = 110.83) for any assay requiring compound transit across the plasma membrane, such as cytosolic thioredoxin reductase (TrxR1) inhibition screening, where preliminary BindingDB data for this chemotype indicate detectable enzyme engagement [2].

Enantioselective SAR Exploration and Chiral Lead Optimization Programs

The sec-butyl substituent introduces the only stereocenter in the molecule (Undefined Atom Stereocenter Count = 1) . This creates a tractable entry point for chiral resolution via preparative HPLC on polysaccharide-based chiral stationary phases, followed by independent biological evaluation of (R)- and (S)-enantiomers. This is a genuine differentiation from the achiral n-butyl, propyl, isopropyl, and unsubstituted N1-analogs, for which enantiomer profiling is structurally impossible.

Diversity-Oriented Synthesis: 6-Amino Functionalization into Amide, Urea, and Fused Heterocycle Libraries

The 6-NH₂ primary amine is a versatile nucleophilic handle absent in 6-H analogs (e.g., CAS 873972-85-1) [1]. This enables rapid parallel derivatization—acylation with carboxylic acid chlorides, sulfonylation, reductive amination with aldehydes, or diazotization/cyclization—to generate focused libraries for SAR expansion. The thiouracil myeloperoxidase inhibitor program at Pfizer exploited precisely this 6-amino functionalization route to optimize irreversible MPO inactivators [2], validating the synthetic utility of this functional group for translational medicinal chemistry.

Quote Request

Request a Quote for 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.